

Technical Guide: 5-Iodo-2-methylthiazole

Molecular Structure & Utility

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Compound of Interest

Compound Name: 5-Iodo-2-methylthiazole

CAS No.: 1412902-50-1

Cat. No.: B3016683

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Executive Summary

5-Iodo-2-methylthiazole (CAS: 1412902-50-1) is a halogenated heteroaromatic scaffold widely utilized in drug discovery and materials science.^[1] Characterized by a thiazole ring substituted with a methyl group at the C2 position and an iodine atom at the C5 position, this molecule serves as a high-value electrophile in palladium-catalyzed cross-coupling reactions. Its structural integrity and electronic properties make it an ideal precursor for synthesizing complex bioactive agents, including COX-1 inhibitors and anticancer therapeutics.

Molecular Architecture & Electronic Properties

Structural Specifications

The thiazole core is a five-membered planar aromatic ring containing sulfur (position 1) and nitrogen (position 3). The regiochemistry of **5-iodo-2-methylthiazole** is defined by the specific placement of substituents that modulate its reactivity.

Property	Data
CAS Number	1412902-50-1
IUPAC Name	5-Iodo-2-methyl-1,3-thiazole
Molecular Formula	C ₄ H ₄ INS
Molecular Weight	225.05 g/mol
SMILES	<chem>CC1=NC=C(I)S1</chem>
InChI Key	InChI=1S/C4H4INS/c1-4-5-2-3(6)7-4/h2H,1H3
Appearance	Pale yellow solid or liquid (depending on purity/temp)
Predicted LogP	~2.1 (Lipophilic character due to Iodine)

Electronic Distribution & Regioselectivity

- C2 Position (Methyl):** The methyl group at C2 is slightly electron-donating via hyperconjugation, stabilizing the ring. The C2-methyl protons are relatively acidic (in DMSO), allowing for lateral lithiation under specific conditions.
- C5 Position (Iodine):** The C5 position in thiazoles is naturally the most nucleophilic site, prone to electrophilic aromatic substitution (SEAr). Once iodinated, the C-I bond becomes a highly reactive handle for oxidative addition by transition metals (Pd, Cu), significantly more reactive than the corresponding bromide or chloride.
- C4 Position:** This position remains unsubstituted in this molecule, providing a site for potential C-H activation or steric differentiation.

Structural Visualization

The following diagram illustrates the numbering scheme and connectivity of the molecule.

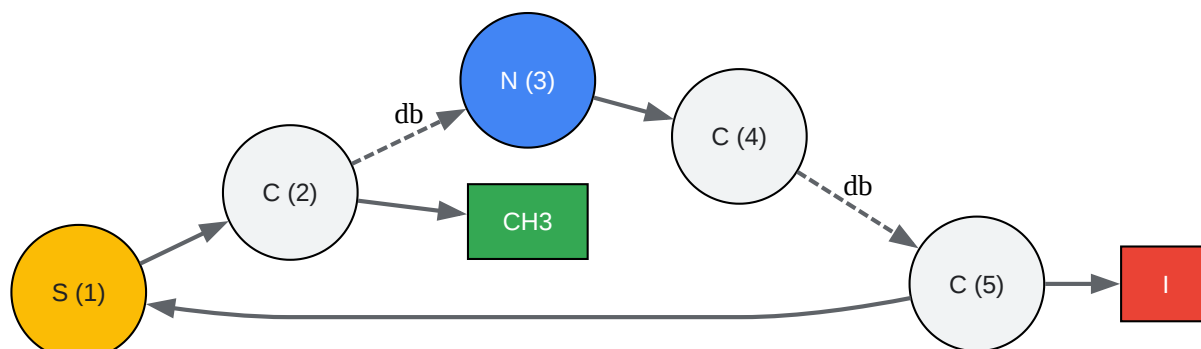


Fig 1. Connectivity and Numbering of 5-Iodo-2-methylthiazole

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Synthetic Pathways[6][7][8]

The synthesis of **5-iodo-2-methylthiazole** typically involves the direct electrophilic iodination of the commercially available 2-methylthiazole. The C5 position is the preferred site for electrophilic attack due to the electronic enrichment from the sulfur atom and the directing effect of the ring system.

Primary Route: Electrophilic Iodination with NIS

The most robust laboratory scale method utilizes N-iodosuccinimide (NIS) in a polar aprotic solvent or acetic acid. This method avoids the harsh conditions of molecular iodine (

) and strong oxidants, offering higher regioselectivity.

Reaction Scheme:

Mechanistic Insight[7][8][9]

- Activation: The acid catalyst (AcOH or TFA) activates NIS, increasing the electrophilicity of the iodine species (equivalent).
- Attack: The

-electrons at the C5 position of the thiazole ring attack the electrophilic iodine.

- Deprotonation: Loss of a proton restores aromaticity, yielding the 5-iodo product.

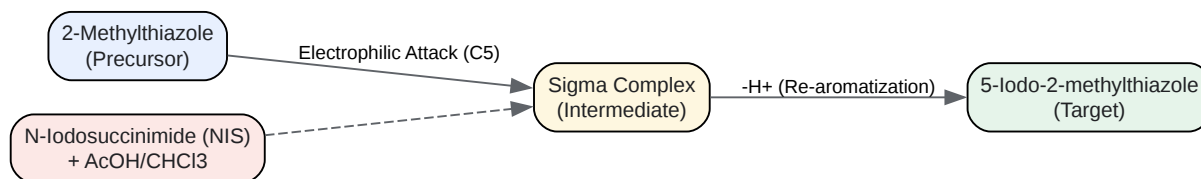


Fig 2. Synthetic Pathway via Electrophilic Aromatic Substitution

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Reactivity Profile & Applications

The utility of **5-iodo-2-methylthiazole** lies in the labile C-I bond. It is a "privileged intermediate" for Palladium-catalyzed cross-coupling reactions.

Key Transformations

- Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form 5-aryl-2-methylthiazoles. This is crucial for extending the carbon skeleton in drug design.
- Sonogashira Coupling: Coupling with terminal alkynes to introduce rigidity and conjugation.
- Heck Reaction: Olefination at the C5 position.
- Negishi Coupling: Use of organozinc reagents for sensitive functional group tolerance.

Medicinal Chemistry Applications

The thiazole moiety is a bioisostere for pyridine and benzene rings, often improving metabolic stability and solubility.

- Topoisomerase Inhibitors: Derivatives synthesized via cross-coupling at C5 have shown potency against Top1 in cancer cell lines (e.g., MCF-7).

- Anti-inflammatory Agents: 5-substituted thiazoles are scaffolds for COX-1 selective inhibitors. [2]
- Kinase Inhibitors: The 2-methyl-5-arylthiazole motif mimics the ATP-binding hinge region in various kinase inhibitors (e.g., Dasatinib analogs).

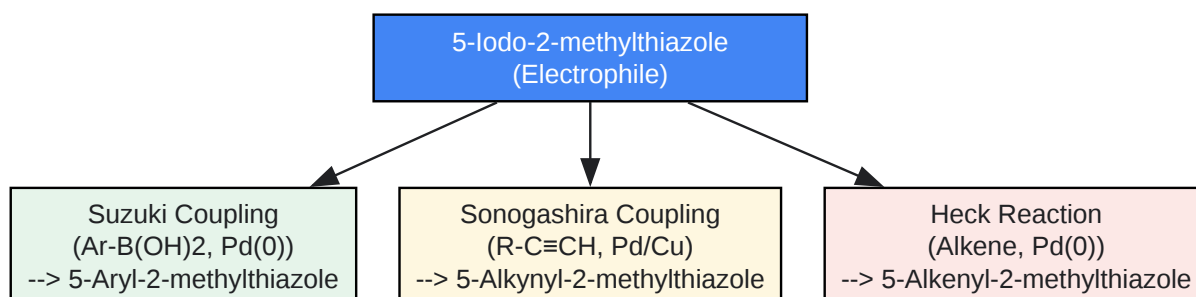


Fig 3. Divergent Reactivity Landscape for Drug Discovery

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Experimental Protocol: Synthesis of 5-Iodo-2-methylthiazole

Objective: To synthesize **5-iodo-2-methylthiazole** from 2-methylthiazole via iodination with NIS. Scale: 10 mmol scale.

Materials

- 2-Methylthiazole (1.0 equiv, 10 mmol, ~0.99 g)
- N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol, ~2.48 g)
- Acetic Acid (glacial, 10 mL) or Acetonitrile/TFA mix
- Dichloromethane (DCM) (for extraction)
- Sodium Thiosulfate () (sat. aq. solution)

Procedure

- Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylthiazole (0.99 g) in glacial acetic acid (10 mL).
- Addition: Cool the solution to 0°C in an ice bath. Add NIS (2.48 g) portion-wise over 10 minutes to control the exotherm. Protect the flask from light (wrap in aluminum foil) as iodinated compounds can be light-sensitive.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress by TLC (Hexane:Ethyl Acetate 4:1). The starting material should disappear, and a less polar spot (product) should appear.
- Quench: Pour the reaction mixture into ice-water (50 mL). Neutralize carefully with saturated solution until pH ~7-8.
- Extraction: Extract the aqueous layer with DCM (mL).
- Wash: Combine the organic layers and wash with saturated (30 mL) to remove any residual iodine (the organic layer should turn from purple/brown to pale yellow/colorless). Wash with brine (30 mL).
- Drying: Dry the organic phase over anhydrous , filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: 0-10% EtOAc in Hexanes) to yield **5-iodo-2-methylthiazole** as a pale yellow solid/oil.

Expected Yield: 75–85%. Characterization:

- ¹H NMR (CDCl₃, 400 MHz):
7.75 (s, 1H, C4-H), 2.68 (s, 3H, CH₃).
- MS (ESI):

225.9

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